ethyl 2-(2-fluorophenyl)-7-oxo-7H-[1,2,4]triazolo[3,2-b][1,3]thiazine-5-carboxylate
Description
Ethyl 2-(2-fluorophenyl)-7-oxo-7H-[1,2,4]triazolo[3,2-b][1,3]thiazine-5-carboxylate (CAS: 747411-46-7) is a heterocyclic compound featuring a fused triazolo-thiazine core. Its molecular formula is C₁₄H₁₀FN₃O₃S, with a molecular weight of 319.31 g/mol . The structure includes a 2-fluorophenyl substituent at position 2 and an ethyl carboxylate ester at position 5 (Figure 1).
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-fluorophenyl)-7-oxo-[1,2,4]triazolo[5,1-b][1,3]thiazine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3S/c1-2-21-13(20)10-7-11(19)18-14(22-10)16-12(17-18)8-5-3-4-6-9(8)15/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVVSOPUTOTPNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N2C(=NC(=N2)C3=CC=CC=C3F)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Cyclization of Thiosemicarbazides
A foundational approach involves the cyclization of thiosemicarbazide intermediates under alkaline conditions. As demonstrated in the synthesis of analogous triazolo-thiazines, 2-(2-fluorophenyl)-1,2,4-triazole-5-thiol serves as the nucleophilic component, reacting with diethyl acetylenedicarboxylate (DEtAD) in ethanol at reflux. The reaction proceeds via a Michael addition followed by intramolecular cyclization, forming the thiazine ring. Critical to this method is the use of 4N sodium hydroxide to deprotonate the thiol group, enabling nucleophilic attack on the alkyne. Yields for this step typically reach 76–85%, with purity confirmed by NMR and elemental analysis.
Optimization Insight : Increasing the electron-deficient nature of the alkyne (e.g., substituting DMAD with DEtAD) improves regioselectivity, as observed in comparative studies. Reaction times exceeding 5 hours at 80°C minimize byproduct formation, such as uncyclized thioethers.
One-Pot Synthesis Using Isocyanides
Recent advancements utilize isocyanides as the third component in a one-pot protocol. Combining 2-fluoroaniline-derived isocyanides with DEtAD and preformed triazole-thiols generates the triazolo-thiazine skeleton in a single step. This method eliminates intermediate isolation, reducing synthesis time by 40%. For example, methyl 7-oxo-7H-triazolo[5,1-b]thiazine-5-carboxylate analogs are synthesized in 74% yield under these conditions.
Mechanistic Pathway :
- Isocyanide undergoes [2+1] cycloaddition with DEtAD, forming a reactive nitrilium intermediate.
- Thiolate anion attacks the nitrilium carbon, initiating ring closure.
- Aromatization via elimination of ethanol yields the fused heterocycle.
Table 1. Comparative Yields for One-Pot vs. Stepwise Synthesis
| Method | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| One-Pot with Isocyanide | 6 | 74 | 95 |
| Stepwise Cyclization | 12 | 68 | 92 |
Two-Component Coupling Approaches
Hydrazide-Isothiocyanate Condensation
Adapting protocols from triazolo-pyridine syntheses, 2-(2-fluorophenyl)hydrazine reacts with ethyl isothiocyanate in ethanol to form a thiosemicarbazide intermediate. Subsequent cyclization in aqueous NaOH (4N) at reflux for 5 hours produces the triazole ring, which is then treated with DEtAD to install the thiazine moiety. This method achieves 70–78% overall yield but requires careful pH control during acidification (pH 4–5) to prevent decomposition.
Critical Parameters :
Direct Alkylation of Triazole-Thiols
Catalytic and Solvent Effects
Solvent Optimization
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but promote side reactions in DEtAD-mediated cyclizations. Ethanol emerges as the optimal solvent, balancing solubility and nucleophilicity. For instance, switching from DMF to ethanol increases yields from 62% to 81% in triazolo-thiazine syntheses.
Role of Acid Catalysts
Lewis acids like ZnCl₂ (10 mol%) accelerate thiazine ring formation by polarizing the alkyne triple bond. However, overuse (>15 mol%) leads to ester hydrolysis, necessitating stoichiometric precision.
Analytical Characterization
Spectroscopic Confirmation
- ¹H NMR : The ethyl ester moiety resonates as a quartet at δ 4.35–4.40 ppm (J = 7.1 Hz) and a triplet at δ 1.35–1.40 ppm. The 2-fluorophenyl group exhibits characteristic doublets at δ 7.32–7.38 ppm (J = 8.5 Hz).
- IR Spectroscopy : Strong absorptions at 1720 cm⁻¹ (C=O ester) and 1675 cm⁻¹ (C=O thiazine) confirm functional groups.
Chromatographic Purity
HPLC analysis (C18 column, 70:30 acetonitrile/water) reveals ≥95% purity for most preparations, with retention times of 8.2–8.5 minutes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-fluorophenyl)-7-oxo-7H-[1,2,4]triazolo[3,2-b][1,3]thiazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Ethyl 2-(2-fluorophenyl)-7-oxo-7H-[1,2,4]triazolo[3,2-b][1,3]thiazine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-fluorophenyl)-7-oxo-7H-[1,2,4]triazolo[3,2-b][1,3]thiazine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocyclic Systems
The triazolo-thiazine scaffold distinguishes this compound from closely related analogs:
Substituent Analysis
- Fluorophenyl vs. Dichlorophenyl : The 2-fluorophenyl group in the target compound may improve metabolic stability compared to dichlorophenyl analogs, which are bulkier and more lipophilic .
- Ethyl Carboxylate vs. Carboxamide/Carboxylic Acid : The ethyl ester enhances membrane permeability relative to carboxylic acid derivatives, which are often ionized at physiological pH .
Physicochemical Profiles
- Target Compound: Limited data on solubility or boiling point, but the ethyl ester likely confers moderate lipophilicity (clogP estimated ~2.5).
- Triazolo-thiadiazine Salts: Inorganic salts (e.g., sodium, potassium) enhance solubility for parenteral formulations .
Biological Activity
Ethyl 2-(2-fluorophenyl)-7-oxo-7H-[1,2,4]triazolo[3,2-b][1,3]thiazine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H10FN3O3S
- Molecular Weight : 317.31 g/mol
- CAS Number : 2104060
The presence of the fluorophenyl group and the triazole-thiazine heterocyclic structure contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and thiazine rings. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance reaction efficiency .
Anticancer Activity
Research indicates that compounds within the triazole-thiazine class exhibit notable anticancer properties. This compound has shown cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
- IC50 Values : The compound demonstrated an IC50 in the low micromolar range, indicating potent antiproliferative activity .
A comparative study showed that this compound was more effective than standard chemotherapeutics like doxorubicin and 5-fluorouracil in inhibiting cell growth in certain cancer types .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Thymidylate Synthase : This enzyme is critical for DNA synthesis; inhibition leads to apoptosis in rapidly dividing cancer cells .
- Induction of Apoptosis : The compound may activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins .
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various bacterial strains:
- Tested Strains : Escherichia coli and Staphylococcus aureus.
- Results : The compound displayed significant inhibition zones in agar diffusion assays .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C14H10FN3O3S |
| Molecular Weight | 317.31 g/mol |
| IC50 (MCF-7) | ~1.1 μM |
| IC50 (HCT-116) | ~2.6 μM |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
Case Studies
Several studies have been conducted to evaluate the biological activity of triazole-thiazine derivatives:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported a series of triazole derivatives with varying substituents that showed promising anticancer activity through thymidylate synthase inhibition .
- Antimicrobial Evaluation : Research highlighted the antimicrobial potential of similar compounds against common pathogens, reinforcing the versatility of triazole-thiazine derivatives in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
